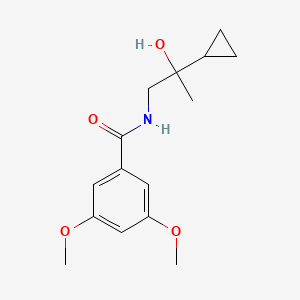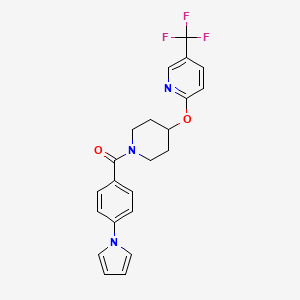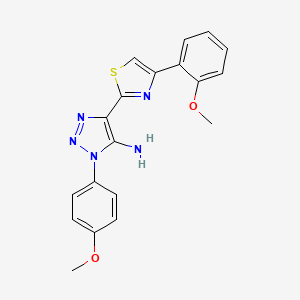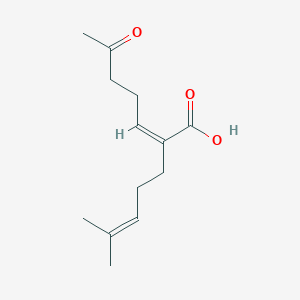![molecular formula C11H11BrFNO B2664825 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one CAS No. 1516266-56-0](/img/structure/B2664825.png)
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1516266-56-0. It has a molecular weight of 272.12 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidin-2-one ring attached to a bromo-fluoro substituted benzene ring via a methylene bridge . The InChI code for this compound is 1S/C11H11BrFNO/c12-11-8(3-1-4-9(11)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 272.12 .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one serves as an intermediate in the synthesis of various biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, which contribute to the formation of complex molecules with potential pharmaceutical applications (Wang et al., 2016).
Preparation of Antibiotics
The compound is used in the preparation of key intermediates like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, crucial in developing fluoroquinolone antibiotics. These antibiotics are effective against pathogens causing respiratory tract infections, including multidrug-resistant organisms (Lall et al., 2012).
Development of Fluorescent pH Sensors
This compound contributes to the development of fluorescent pH sensors in both solution and solid-state. These sensors are capable of detecting acidic and basic organic vapors, which is vital in various scientific research applications (Yang et al., 2013).
Creation of Chemosensors
It is instrumental in synthesizing fluoroionophores like pyrrolidine constrained bipyridyl-dansyl conjugates. These serve as selective ratiometric and colorimetric chemosensors for aluminum ions, based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Synthesis of Nonlinear Optical Materials
The compound is used in synthesizing materials like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. These materials have applications in nonlinear optics due to their hyperpolarizability and electronic properties (Murthy et al., 2017).
Imaging and Sensing Applications in Cells
It's also used in the synthesis of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores. These fluorophores exhibit high selectivity for Fe3+/Fe2+ cations and are applied for imaging in living HepG2 cells, showcasing its potential in biological imaging applications (Maity et al., 2018).
Antitumor Activity
Derivatives of this compound have been studied for their potential antitumor activity. Specifically, 1H-pyrrolo[2,3-b]pyridine derivatives have shown effectiveness in models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and fatal disease (Carbone et al., 2013).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-11-8(3-1-4-9(11)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETIKMPGPCZFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664742.png)
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2664744.png)

![N-(2,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2664748.png)


![4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2664752.png)
![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2664756.png)
![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)



![N-(3,5-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664765.png)
